![molecular formula C15H15FN2O B13223846 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)
2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group and a dimethylated pyrrolo[1,2-a]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 4-fluorobenzaldehyde with 2-amino-4,4-dimethyl-3-oxobutanoic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these targets can lead to the disruption of cellular processes such as proliferation, apoptosis, and inflammation. .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- 2-(4-Bromophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- 2-(4-Methylphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its bioavailability and efficacy compared to similar compounds with different substituents .
Biological Activity
2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2060019-93-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes its biological activity based on diverse research findings, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₅FN₂O
- Molecular Weight : 258.29 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core with a fluorophenyl substituent which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antiproliferative properties against various cancer cell lines. Notably, it exhibits significant activity against HeLa and MCF-7 cells.
Antiproliferative Activity
Table 1 summarizes the antiproliferative effects of the compound against different cell lines:
Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.022 | Inhibition of tubulin assembly |
MCF-7 | 0.035 | Disruption of microtubule dynamics |
These results indicate that the compound is a potent inhibitor of cell proliferation, likely through mechanisms involving microtubule disruption which is critical for mitosis.
Research indicates that this compound interacts with the colchicine binding site on β-tubulin. This interaction prevents tubulin polymerization leading to cell cycle arrest and apoptosis in cancer cells. Live-cell imaging studies have shown alterations in spindle morphology and microtubule dynamics upon treatment with this compound.
Case Studies
- In Vivo Efficacy : A study involving a mouse model for colon cancer demonstrated that administration of the compound at a low dose (3 mg/kg) resulted in significant tumor size reduction without notable side effects. This suggests a favorable therapeutic index and potential for clinical application.
- Comparative Analysis : In comparison to other rigidin-inspired compounds with similar structures, this compound exhibited superior antiproliferative effects against HeLa cells with lower GI50 values.
Properties
Molecular Formula |
C15H15FN2O |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7,7-dimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H15FN2O/c1-15(2)8-13-17-12(7-14(19)18(13)9-15)10-3-5-11(16)6-4-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
RBBZYENIGMBUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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